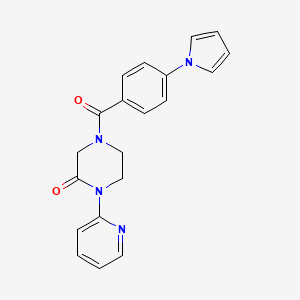

4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

1-pyridin-2-yl-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19-15-23(13-14-24(19)18-5-1-2-10-21-18)20(26)16-6-8-17(9-7-16)22-11-3-4-12-22/h1-12H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAEAWOFHKNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one, identified by its CAS number 2034262-82-1, is a complex organic molecule that features multiple functional groups including a pyrrole ring, a benzoyl group, and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 403.5 g/mol. The structure is characterized by the following components:

- Pyrrole Ring : Contributes to the compound's reactivity and biological activity.

- Benzoyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Piperazine Ring : Known for its role in various pharmacological agents.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

- Antidepressant Effects : Similar compounds have shown serotonin (5-HT) reuptake inhibitory activity, which is critical in the treatment of depression. For instance, derivatives with piperazine moieties have demonstrated significant effects in reducing immobility times in forced swimming tests (FST), suggesting potential antidepressant properties .

- Cytotoxicity : Studies on related compounds indicate that structural modifications can lead to enhanced cytotoxic effects against various cancer cell lines. For example, compounds with similar piperazine structures have been evaluated for their activity against melanoma cells and exhibited promising results .

Antidepressant Activity

A case study involving a series of piperazine derivatives highlighted the importance of structural modifications in enhancing serotonin reuptake inhibition. The most effective compound displayed stability in human liver microsomes and favorable pharmacokinetic properties. In vivo studies confirmed its ability to antagonize serotonin depletion induced by p-chloroamphetamine .

Cytotoxic Activity

Another study focused on the cytotoxic properties of piperazine-based compounds against melanoma cells (B16F10). The findings revealed that certain derivatives had significant antimelanogenic effects without cytotoxicity, indicating a selective action mechanism .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antidepressant | Serotonin reuptake inhibition |

| Related Piperazine Derivative | Cytotoxicity | Induction of apoptosis in cancer cells |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Antidepressant | Stabilizes serotonin levels |

Scientific Research Applications

Anti-inflammatory Agents

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce inflammation markers in cell cultures, suggesting potential use as an anti-inflammatory drug.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli . This positions the compound as a candidate for further development into antibacterial agents.

Anticancer Potential

Research into related compounds has highlighted their ability to induce apoptosis in cancer cells. The unique structure of 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one may enhance its efficacy as an anticancer agent through modulation of cell signaling pathways involved in cancer progression .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrrole derivatives showed that compounds similar to This compound significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like Diclofenac. The results indicated a lower ulcerogenic activity, suggesting a safer profile for chronic use .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against clinical isolates of bacteria. The findings revealed that certain modifications to the structure enhanced antimicrobial potency, indicating that further optimization of This compound could lead to effective new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Analysis :

- The piperazinone core in the target compound allows greater rotational freedom compared to the rigid pyrrolidinone () or fused pyrido-pyrimidinones (). This flexibility may enhance binding to dynamic protein pockets.

- Fused systems (e.g., pyrido-pyrimidinones) favor flat, planar conformations, optimizing interactions with aromatic residues in enzyme active sites .

Substituent Effects

Analysis :

- Benzimidazole in ’s compound provides a rigid, planar structure ideal for intercalation or enzyme inhibition, whereas the pyridine in the target compound improves water solubility .

Pharmacological Relevance

- Patented analogs (–5): Derivatives of pyrido-pyrimidinones and benzimidazoles are frequently patented for kinase inhibition (e.g., EGFR, VEGFR) or as antipsychotics .

Preparation Methods

Structure and Properties

The target compound features a piperazin-2-one scaffold, which serves as the central core connecting the other functional groups. The pyridin-2-yl group is attached to the N1 position of the piperazin-2-one, while the 4-(1H-pyrrol-1-yl)benzoyl moiety is connected to the N4 position. This arrangement creates a molecule with multiple nitrogen-containing heterocycles and a carbonyl linker, resulting in a structure with potential hydrogen bond acceptors and donors that could facilitate interactions with biological targets.

Preparation Methods

Synthesis of the Piperazin-2-one Core

The piperazin-2-one core represents a crucial building block in the synthesis of the target compound. Several synthetic approaches for this heterocycle have been documented in the literature.

Direct Synthesis from Ethylenediamine Derivatives

One of the most straightforward methods involves the cyclization of N-substituted ethylenediamine derivatives. This approach typically begins with N-acylation of an appropriately protected ethylenediamine followed by intramolecular cyclization to form the piperazin-2-one ring.

Mannich-Type Approach for Chiral Piperazin-2-ones

For the synthesis of stereodefined piperazin-2-ones, nitro-Mannich chemistry offers a powerful approach. This method enables control of the relative stereochemistry at C5/C6 positions, which could be beneficial for creating specific derivatives of the target compound with defined stereochemistry.

The reaction involves the condensation of appropriately functionalized nitro compounds with imines under basic conditions, followed by reduction and cyclization. While this approach is more complex, it provides access to stereocontrolled piperazin-2-one scaffolds that might be valuable for structure-activity relationship studies.

Introduction of the Pyridin-2-yl Group

The incorporation of the pyridin-2-yl group at the N1 position of piperazin-2-one can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) reactions and transition metal-catalyzed coupling reactions being the most common.

SNAr Reactions with Halopyridines

Nucleophilic aromatic substitution represents a direct approach for introducing the pyridin-2-yl group. This method typically employs 2-halopyridines, particularly 2-chloropyridine or 2-bromopyridine, which react with the piperazin-2-one under basic conditions.

Palladium-Catalyzed N-Arylation

Palladium-catalyzed cross-coupling represents a more modern approach for N-arylation of piperazin-2-one. This methodology offers milder reaction conditions and potentially higher yields compared to SNAr reactions, especially when working with electron-rich or sterically hindered pyridines.

Piperazin-2-one + 2-bromopyridine → Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 12h

A particularly effective protocol employs Pd₂(dba)₃ as the palladium source and Xantphos as the ligand, with Cs₂CO₃ as the base in dioxane at elevated temperatures. This method has been reported to provide yields of 70-85% for similar N-arylated piperazine derivatives.

Incorporation of the 4-(1H-pyrrol-1-yl)benzoyl Group

The installation of the 4-(1H-pyrrol-1-yl)benzoyl group at the N4 position of the 1-(pyridin-2-yl)piperazin-2-one scaffold involves two key challenges: the synthesis of the 4-(1H-pyrrol-1-yl)benzoic acid precursor and the selective acylation of the remaining secondary amine of the piperazin-2-one ring.

Synthesis of 4-(1H-pyrrol-1-yl)benzoic Acid

The preparation of 4-(1H-pyrrol-1-yl)benzoic acid typically involves the N-arylation of pyrrole with 4-iodobenzoic acid or a protected derivative. Several approaches have been documented:

The copper-catalyzed N-arylation of pyrrole with 4-iodobenzoic acid derivatives represents the most efficient approach, typically providing 4-(1H-pyrrol-1-yl)benzoic acid or its ester derivatives in good yields. Subsequent hydrolysis of the ester, if necessary, yields the required carboxylic acid.

Acylation of the Piperazin-2-one Nitrogen

The acylation of the secondary amine in 1-(pyridin-2-yl)piperazin-2-one can be accomplished using standard coupling reagents and conditions. Several effective protocols have been reported:

| Coupling Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| EDC/HOBt | DIPEA | CH₂Cl₂ | rt | 12h | 70-85 | |

| DCC/DMAP | Et₃N | THF | 0°C → rt | 8h | 65-80 | |

| HATU | DIPEA | DMF | rt | 6h | 75-88 | |

| PyBOP | NMM | DMF | rt | 8h | 68-82 |

Among these methods, HATU-mediated coupling appears to offer the highest yields and cleanest reaction profiles for similar piperazine acylations. The reaction typically proceeds smoothly at room temperature in DMF, providing the desired acylated product in excellent yields.

Complete Synthetic Routes

Based on the methodologies described above, several complete synthetic routes to 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one can be proposed. Two of the most efficient approaches are outlined below.

Route A: Sequential N-Arylation and N-Acylation Approach

This route begins with the synthesis of piperazin-2-one, followed by selective N-arylation with 2-bromopyridine, and culminates in acylation with 4-(1H-pyrrol-1-yl)benzoic acid.

- Synthesis of piperazin-2-one from ethylenediamine and bromoacetic acid.

- Selective N-arylation of piperazin-2-one with 2-bromopyridine using Pd₂(dba)₃/Xantphos.

- Preparation of 4-(1H-pyrrol-1-yl)benzoic acid via copper-catalyzed N-arylation.

- Acylation of 1-(pyridin-2-yl)piperazin-2-one with 4-(1H-pyrrol-1-yl)benzoic acid using HATU.

| Step | Reaction Conditions | Expected Yield (%) |

|---|---|---|

| 1 | Ethylenediamine, bromoacetic acid, EtOH, reflux, 12h | 65-75 |

| 2 | 2-Bromopyridine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 12h | 70-80 |

| 3 | Pyrrole, methyl 4-iodobenzoate, Cu(I)I, N,N'-dimethyl-1,2-cyclohexanediamine, K₃PO₄, dioxane, 100°C, 20h, followed by ester hydrolysis | 65-75 |

| 4 | 4-(1H-pyrrol-1-yl)benzoic acid, HATU, DIPEA, DMF, rt, 6h | 75-85 |

This route offers a straightforward approach with well-established reactions, potentially providing the target compound in an overall yield of 25-35% over four steps.

Route B: Convergent Synthesis via Protected Intermediates

A more convergent approach involves the parallel synthesis of N-pyridin-2-yl-piperazin-2-one and 4-(1H-pyrrol-1-yl)benzoic acid, followed by their coupling:

- Synthesis of N-Boc-piperazin-2-one from N-Boc-ethylenediamine and bromoacetic acid.

- N-arylation of N-Boc-piperazin-2-one with 2-bromopyridine.

- Boc deprotection to provide 1-(pyridin-2-yl)piperazin-2-one.

- Preparation of 4-(1H-pyrrol-1-yl)benzoic acid as in Route A.

- Coupling of 1-(pyridin-2-yl)piperazin-2-one with 4-(1H-pyrrol-1-yl)benzoic acid.

The advantage of this route lies in the protection of the secondary amine during the N-arylation step, which can improve selectivity and potentially increase yields.

Analysis of Synthetic Approaches

Critical Considerations

Each of the proposed synthetic routes presents distinct advantages and challenges. Route A offers simplicity with fewer steps, but may encounter selectivity issues during the N-arylation step. Route B employs a protecting group strategy to enhance selectivity, but introduces additional deprotection steps.

The key factors influencing the choice of synthetic route include:

- Reagent availability and cost

- Scale-up potential

- Purification requirements

- Overall yield

- Functional group compatibility

Optimization Opportunities

Several optimization opportunities exist for improving the synthesis of this compound:

- Microwave irradiation could accelerate several steps, particularly the N-arylation and coupling reactions, potentially reducing reaction times from hours to minutes.

- Flow chemistry approaches might enhance the efficiency and scalability of the process, especially for the copper-catalyzed N-arylation steps.

- Alternative catalytic systems, such as NHC-ligated palladium complexes, could improve the N-arylation yields and allow lower catalyst loadings.

- One-pot procedures might streamline certain reaction sequences, reducing purification steps and improving overall efficiency.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one?

Answer:

The synthesis of piperazinone derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:

- Step 1: Preparation of the pyrrole-substituted benzoyl intermediate via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on substituent compatibility.

- Step 2: Formation of the piperazin-2-one core through cyclocondensation of a β-ketoamide precursor with a primary amine (e.g., 2-aminopyridine).

- Step 3: Purification via column chromatography (silica gel, 70–230 mesh) using ethyl acetate/hexane gradients .

- Characterization: IR spectroscopy (KBr pellet) confirms carbonyl stretches (~1650–1700 cm⁻¹), while and NMR (200–400 MHz, DMSO-d6) identify aromatic protons (δ 6.5–8.5 ppm) and piperazine/amide carbons (δ 40–60 ppm) .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

Key techniques include:

- Elemental Analysis (EA): Confirms C, H, N content within ±0.4% of theoretical values .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- X-ray Crystallography: Resolves bond lengths and angles (e.g., piperazine ring puckering parameters). For related compounds, triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 8.9 Å, b = 10.7 Å) are reported .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

Discrepancies often arise from dynamic processes (e.g., ring puckering, rotamerism). Mitigation strategies:

- Variable-Temperature NMR: Cooling to −40°C slows conformational exchange, simplifying splitting patterns .

- 2D NMR (COSY, HSQC): Correlates coupled protons and assigns ambiguous signals (e.g., distinguishing pyrrole vs. pyridine protons) .

- Computational Validation: DFT-optimized structures (B3LYP/6-31G*) predict chemical shifts using software like Gaussian, cross-referenced with experimental data .

Advanced: What strategies optimize reaction yield during scale-up synthesis?

Answer:

Critical parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling steps, but may require strict moisture control .

- Catalyst Screening: Pd(PPh) or CuI for cross-coupling steps, with ligand optimization (e.g., Xantphos) to suppress side reactions .

- Reaction Monitoring: TLC (silica gel, UV visualization) tracks intermediates; quenching unreacted reagents with aqueous washes minimizes byproducts .

Advanced: Which in vitro assays are suitable for preliminary biological evaluation?

Answer:

While no direct data exists for this compound, analogous piperazine derivatives are screened using:

- Cytotoxicity Assays: MTT or resazurin-based viability tests against cancer cell lines (e.g., HeLa, MCF-7) .

- Kinase Inhibition Profiling: Competitive binding assays (e.g., ADP-Glo™) for kinases like PI3K or EGFR .

- Anti-Inflammatory Activity: LPS-induced TNF-α suppression in RAW 264.7 macrophages .

Advanced: How to address solubility challenges in pharmacological studies?

Answer:

- Co-Solvent Systems: Use DMSO/PEG 400 (1:4 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

- Prodrug Derivatization: Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .

Advanced: How can regioselectivity issues in functionalization be controlled?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.